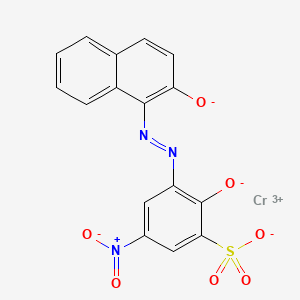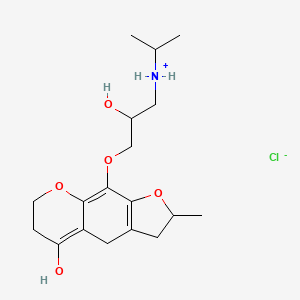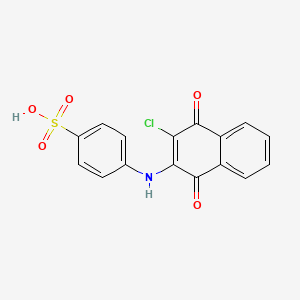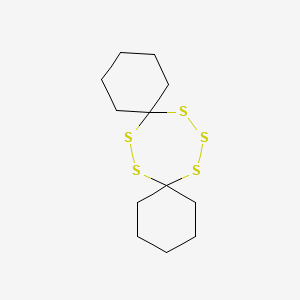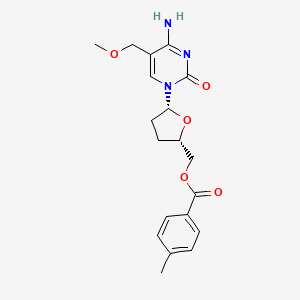
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a methoxymethyl group at the 5’ position, confer unique chemical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) typically involves multiple steps, starting from cytidine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form the dideoxy derivative.
Introduction of the methoxymethyl group: A methoxymethyl group is introduced at the 5’ position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification with 4-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding aldehyde or carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would be the nucleophile-substituted derivative.
Wissenschaftliche Forschungsanwendungen
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: Another nucleoside analog with similar structural modifications.
2’,3’-Dideoxycytidine: A simpler analog lacking the methoxymethyl and benzoate groups.
5-Methylcytidine: A methylated derivative of cytidine.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is unique due to the combination of its dideoxy structure, methoxymethyl group, and benzoate ester. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
133697-48-0 |
|---|---|
Molekularformel |
C19H23N3O5 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1 |
InChI-Schlüssel |
LGDPJGNJKYBJJW-JKSUJKDBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


